Donepezil Impurity 7

Description

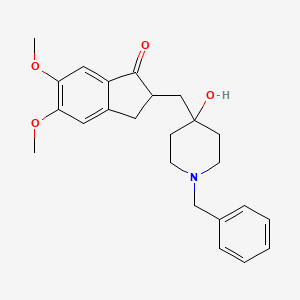

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(1-benzyl-4-hydroxypiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO4/c1-28-21-13-18-12-19(23(26)20(18)14-22(21)29-2)15-24(27)8-10-25(11-9-24)16-17-6-4-3-5-7-17/h3-7,13-14,19,27H,8-12,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNHBPVFDCDXDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3(CCN(CC3)CC4=CC=CC=C4)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Identification of Donepezil Impurity 7 Within Impurity Classification Frameworks

Donepezil (B133215) Impurity 7 is classified as a degradation product that arises under specific stress conditions.

Forced degradation studies have definitively identified Donepezil Impurity 7 as a product of alkaline hydrolysis. scielo.br It is one of three main degradation products, designated DP6, DP7, and DP8, that are detected when Donepezil is subjected to alkaline stress conditions (e.g., 2 mol/L NaOH at 70°C).

Research findings provide specific details on its formation dynamics. In one study under alkaline conditions, the amount of this compound was initially detected at 0.41% after 30 minutes. scielo.br This concentration then decreased to 0.31% after one hour and further to 0.18% after two hours. scielo.br This pattern suggests that this compound is a relatively unstable intermediate product that may subsequently degrade into other compounds.

The chemical structure of this compound has been identified as 2,3-Dihydro-2-[[4-hydroxy-1-(phenylmethyl)-4-piperidinyl]methyl]-5,6-dimethoxy-1H-inden-1-one. veeprho.com

Mechanistic Investigations of Donepezil Impurity 7 Formation

Stress Degradation Studies of Donepezil (B133215) Hydrochloride

Forced degradation studies are essential for identifying potential degradation products and understanding the chemical stability of a drug substance. These studies involve subjecting the drug to various stress conditions, such as heat, light, and different pH levels, to accelerate its decomposition.

Influence of Alkaline Conditions on Donepezil Impurity 7 Generation and Evolution

Donepezil has demonstrated reduced stability under alkaline conditions. scielo.br In one study, when donepezil was subjected to 2 mol/L sodium hydroxide (B78521) (NaOH) at 70°C, three primary degradation products were identified, one of which was this compound (DP7). The concentration of DP7 was observed to initially increase, reaching 0.41% within 30 minutes. scielo.br However, its level then decreased to 0.31% at 1 hour and 0.18% at 2 hours. scielo.br This trend suggests that DP7 is itself an unstable intermediate that may further degrade into other products. Another study using 0.1 mol/L NaOH at room temperature for seven days resulted in approximately 42% degradation of donepezil, with three degradation products detected. scielo.br

Table 1: Evolution of this compound (DP7) under Alkaline Stress

| Time | DP7 Concentration (%) |

|---|---|

| 30 min | 0.41 |

| 1 hour | 0.31 |

| 2 hours | 0.18 |

Data derived from a study using 2 mol/L NaOH at 70°C. scielo.br

Impact of Acidic Stress on Donepezil Impurity Profiles

Under acidic stress conditions, the degradation profile of donepezil differs significantly from that observed in alkaline environments. When exposed to 2 mol/L hydrochloric acid (HCl) at 70°C or 0.1 mol/L HCl at ambient temperature, several degradation products were formed. However, this compound was not reported as a major degradation product under these acidic conditions. scielo.br Instead, other impurities, designated as DP1, DP2, and DP3, were the primary compounds detected. One study noted that after seven days in a 0.1 mol/L HCl solution, the recovery of donepezil was about 86%, with three degradation products being detected. scielo.br

Effects of Oxidative Conditions on Donepezil and Impurity 7 Formation

The impact of oxidative stress on the formation of this compound is less pronounced compared to alkaline conditions. In studies where donepezil solutions were exposed to 3% hydrogen peroxide (H2O2) for seven days at room temperature, a drug recovery of approximately 90.22% was observed, and no significant degradation products were detected. scielo.br This suggests that while minor degradation may occur under oxidative stress, it does not lead to the significant formation of this compound or other major impurities. scielo.br However, some studies have reported degradation under more strenuous oxidative conditions, such as 30% H2O2 with heat, leading to around 50% drug degradation, though the specific formation of Impurity 7 was not detailed. scielo.br Another study observed degradation in the presence of 30% H2O2, leading to the formation of Donepezil N-Oxide as a potential degradant. researchgate.net

Photostability and Thermal Stability Assessments related to this compound

Donepezil hydrochloride has been found to be relatively stable under photolytic and thermal stress. scielo.br When a solution of the drug was exposed to daylight at room temperature, it remained stable. scielo.br Similarly, when the raw material was subjected to dry heat at 85°C for seven days, it also showed stability. scielo.br These findings indicate that light and heat are not significant factors in the formation of this compound. scielo.br However, some studies have shown that under more extreme thermal stress, such as boiling at 80°C for two hours, significant degradation of donepezil can occur. ajpamc.com

Proposed Reaction Pathways for this compound Generation

Understanding the reaction pathways that lead to the formation of impurities is crucial for controlling their presence in the final drug product.

Elucidation of Precursor Compounds and Reaction Intermediates

The formation of this compound is primarily linked to the degradation of donepezil under alkaline conditions. The structure of this compound is identified as Donepezil-4-hydroxy. chemicalbook.com The generation of this impurity likely involves the hydrolysis of the parent donepezil molecule. The transient nature of this compound, as observed in its decreasing concentration over time in alkaline stress studies, suggests it is an intermediate in a more extensive degradation pathway. scielo.br The initial hydrolysis product, this compound, likely undergoes further reactions to form other degradation products. The synthesis of donepezil itself involves the condensation of 5,6-dimethoxy-1-indanone (B192829) and 1-benzyl-4-piperidinecarboxaldehyde, and impurities can arise from this process as well. researchgate.net However, this compound is specifically noted as a degradation product.

Influence of Reaction Conditions on Impurity 7 Yields during Donepezil Synthesis

The synthesis of Donepezil is a multi-step process where the formation of impurities is a significant concern for the final product's purity and yield. The reaction conditions at various stages play a crucial role in minimizing or promoting the generation of these impurities, including this compound. High temperatures and pressures, particularly during reduction and benzylation steps, have been identified as contributors to the formation of impurities. google.com

Forced degradation studies, which are essential for identifying potential impurities under stress conditions, have shown that Donepezil is particularly susceptible to degradation in alkaline environments. scielo.br These studies help in understanding the stability of the drug substance and in developing manufacturing processes and storage conditions that prevent the formation of degradation-related impurities like Impurity 7.

The following table, derived from forced degradation studies, illustrates how the concentration of this compound (DP7) changes over time under specific stress conditions, highlighting the influence of the chemical environment on its formation.

Interactive Data Table: Formation of this compound (DP7) in Alkaline Conditions

| Time Point | Condition | DP7 Concentration (%) |

| 30 min | 2 mol L⁻¹ NaOH at 70°C | 0.41 |

| 1 hour | 2 mol L⁻¹ NaOH at 70°C | 0.31 |

| 2 hours | 2 mol L⁻¹ NaOH at 70°C | 0.18 |

This table demonstrates the initial formation and subsequent degradation of DP7 under harsh alkaline conditions. scielo.brresearchgate.net

Investigation of this compound Secondary Degradation Pathways

The investigation into the stability of Donepezil and its related impurities reveals that some impurities are not stable endpoints but are intermediates that can further degrade into other substances. This compound (DP7) is one such transient degradation product. scielo.br

Forced degradation studies performed under various stress conditions—such as acidic, alkaline, oxidative, and photolytic stress—are instrumental in elucidating these secondary degradation pathways. In alkaline conditions (2 mol L⁻¹ NaOH at 70°C), the concentration of DP7 is observed to peak and then decline over time. scielo.brresearchgate.net Specifically, the amount of DP7 was initially found to be 0.41% after 30 minutes, which then decreased to 0.31% at 1 hour, and further to 0.18% at 2 hours. scielo.br

This pattern strongly suggests that DP7 is itself unstable under these conditions and degrades further. scielo.br The decrease in the concentration of DP7 coincides with an increase in the concentration of another degradation product, DP8, indicating a potential sequential degradation pathway where DP7 is a precursor to other degradation products. scielo.br This understanding is crucial for developing analytical methods that can accurately profile the impurity landscape of Donepezil and for ensuring the stability and quality of the final pharmaceutical product.

Advanced Analytical Methodologies for Donepezil Impurity 7 Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography stands as the cornerstone for separating and analyzing pharmaceutical impurities. Its versatility allows for the development of specific and sensitive methods to monitor and quantify even trace levels of impurities like Donepezil (B133215) Impurity 7.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a powerful technique extensively used for the analysis of donepezil and its impurities. researchgate.nethealthinformaticsjournal.comresearchgate.nethealthinformaticsjournal.com Method development in HPLC involves a systematic approach to optimize various parameters to achieve the desired separation and sensitivity. Validation of these methods is performed according to International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose, assessing parameters such as specificity, linearity, precision, accuracy, and robustness. healthinformaticsjournal.comhealthinformaticsjournal.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of donepezil and its related substances. healthinformaticsjournal.comhealthinformaticsjournal.comresearchgate.net Optimization of RP-HPLC methods is crucial for achieving good resolution between the main drug peak and its impurities.

Key optimization parameters include:

Mobile Phase Composition: The ratio of aqueous to organic solvents in the mobile phase significantly impacts the retention and separation of compounds. For donepezil impurity analysis, various mobile phases have been explored, often consisting of a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). healthinformaticsjournal.comresearchgate.nethealthinformaticsjournal.com For instance, a mobile phase of phosphate (B84403) buffer (pH 2.7), methanol, and acetonitrile (50:30:20, v/v) has been used. researchgate.netnih.gov

pH of the Aqueous Phase: The pH of the buffer can influence the ionization state of the analyte and impurities, thereby affecting their retention on the stationary phase. Adjusting the pH is a critical step in method optimization. healthinformaticsjournal.com

Flow Rate: The flow rate of the mobile phase affects analysis time and column efficiency. A typical flow rate for donepezil analysis is around 1.0 mL/min. researchgate.nethealthinformaticsjournal.com

Column Temperature: Maintaining a consistent column temperature helps in achieving reproducible retention times and can also improve peak shape. A common temperature for these analyses is 35°C. healthinformaticsjournal.comhealthinformaticsjournal.com

Table 1: Examples of RP-HPLC Method Parameters for Donepezil Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Mobile Phase | Phosphate buffer (0.01M, pH 2.7), Methanol, Acetonitrile (50:30:20, v/v) researchgate.netnih.gov | 10 mM diammonium hydrogen orthophosphate (pH 6.0) and Acetonitrile:Methanol (85:15 v/v) healthinformaticsjournal.comhealthinformaticsjournal.comhealthinformaticsjournal.com | 0.02M Phosphate Buffer (pH 7.5), Methanol, Triethylamine (40:60:0.5 v/v) researchgate.net |

| Flow Rate | - | 1.0 mL/min healthinformaticsjournal.comhealthinformaticsjournal.comhealthinformaticsjournal.com | 1.0 mL/min researchgate.net |

| Detection Wavelength | 268 nm researchgate.netnih.gov | 230 nm healthinformaticsjournal.comhealthinformaticsjournal.comhealthinformaticsjournal.com | 268 nm researchgate.net |

| Column Temperature | - | 35°C healthinformaticsjournal.comhealthinformaticsjournal.com | 40°C researchgate.net |

For complex samples containing multiple impurities with varying polarities, an isocratic elution (constant mobile phase composition) may not provide adequate separation within a reasonable time. In such cases, gradient elution is employed. researchgate.netoaji.net A gradient program involves changing the mobile phase composition during the chromatographic run, typically by increasing the proportion of the organic solvent. researchgate.netnih.gov This strategy helps to elute strongly retained components more quickly while still providing good resolution for early-eluting peaks. oaji.netlcms.cz

For the analysis of donepezil and its impurities, gradient HPLC methods have been developed to ensure satisfactory separation from the active pharmaceutical ingredient (API) and other related substances. researchgate.netnih.govresearchgate.net For example, a gradient program starting with a higher proportion of the aqueous phase and gradually increasing the organic phase can effectively separate a wide range of impurities. healthinformaticsjournal.com

The choice of the stationary phase, or column chemistry, is a critical factor in achieving the desired selectivity and resolution in HPLC. For reversed-phase chromatography, C18 (L1) and C8 (L7) columns are the most widely used. waters.comresearchgate.net

C18 Columns: These columns have a stationary phase with octadecylsilane (B103800) bonded to the silica (B1680970) particles, making them highly hydrophobic. They offer excellent retention for a broad range of non-polar to moderately polar compounds. Many developed methods for donepezil impurity profiling utilize C18 columns due to their robustness and versatility. researchgate.netnih.govwaters.com Examples include Hypersil ODS and Uptisphere ODB C-18 columns. healthinformaticsjournal.comhealthinformaticsjournal.comresearchgate.netnih.gov

C8 Columns: These columns have a shorter alkyl chain (octylsilane) and are less hydrophobic than C18 columns. They can provide different selectivity and may be advantageous for separating compounds that are too strongly retained on a C18 column. Inertsil C8 columns have been used in the analysis of donepezil. researchgate.netresearchgate.net

Phenyl Columns: Columns with a phenyl stationary phase can offer alternative selectivity based on pi-pi interactions, which can be beneficial for separating aromatic compounds. A Keystone Phenyl RP column has been utilized for donepezil analysis. researchgate.net

The selection of the appropriate column chemistry depends on the specific chemical properties of Donepezil Impurity 7 and the other components in the sample matrix. pragolab.cz

Gradient Elution Strategies for Impurity Resolution

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher efficiency, resolution, and speed of analysis compared to conventional HPLC. rjptonline.orgresearcher.lifejournalcra.com

A validated, stability-indicating RP-UPLC method has been developed for the analysis of donepezil hydrochloride and its impurities. rjptonline.orgresearcher.lifejournalcra.com This method demonstrated successful separation of the drug from its impurities and degradation products. researcher.lifejournalcra.com The use of a Waters Acquity C18 column (50 mm x 2.1mm, 1.7µm particle size) with a gradient elution allowed for a total run time of about 6-8 minutes, enabling the analysis of a large number of samples per day. rjptonline.orgresearcher.lifejournalcra.com The increased sensitivity and resolution of UPLC make it a valuable tool for detecting and quantifying trace-level impurities like this compound. healthinformaticsjournal.comresearcher.life

Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC) Applications

Thin Layer Chromatography (TLC) and its more sophisticated version, High-Performance Thin Layer Chromatography (HPTLC), are valuable techniques for the qualitative and quantitative analysis of pharmaceuticals. researchgate.netnih.gov These methods are often used for routine quality control due to their simplicity and cost-effectiveness. mdpi.com

A stability-indicating HPTLC method has been developed and validated for the analysis of donepezil hydrochloride. researchgate.net This method utilized silica gel 60 F254 plates as the stationary phase and a mobile phase consisting of butanol, water, and glacial acetic acid (5:4:1, v/v/v). researchgate.net Densitometric analysis was performed for quantification. researchgate.net HPTLC offers advantages such as the ability to analyze several samples simultaneously on a single plate and compatibility with various detection methods. mdpi.comsigmaaldrich.commerckmillipore.com It has been shown to effectively separate donepezil from its degradation products, making it a suitable stability-indicating method. researchgate.net

Hyphenated Analytical Techniques for Comprehensive Characterization

Hyphenated techniques, which combine two or more analytical methods, are indispensable for the comprehensive characterization of pharmaceutical impurities. These methods provide a wealth of information, from molecular weight to detailed structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Molecular Information

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the identification and quantification of impurities in drug substances. google.comchemicea.com This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the context of Donepezil and its impurities, LC-MS is instrumental in determining their molecular weights and fragmentation patterns, which are crucial for structural identification. researchgate.netresearchgate.netscielo.br

Forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, and oxidation, are often employed to generate potential impurities. scielo.br LC-MS analysis of these stressed samples helps in identifying degradation products. scielo.br For instance, studies have shown that under alkaline conditions, the concentration of certain donepezil degradation products can be monitored over time using LC-MS. The initial detection and subsequent changes in the concentration of impurities provide insights into their stability and formation pathways. The use of tandem mass spectrometry (MS/MS) further enhances the specificity and sensitivity of the analysis, allowing for the fragmentation of selected ions to yield more detailed structural information. researchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) for Structural Confirmation

While LC-MS provides vital molecular weight and fragmentation data, Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) offers definitive structural confirmation. researchgate.net This technique couples the separation power of LC with the detailed structural elucidation capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net By isolating an impurity using LC and directly transferring it to the NMR spectrometer, a complete structural analysis, including the confirmation of stereochemistry, can be performed. researchgate.netresearchgate.net This is particularly valuable for complex molecules where mass spectrometry data alone may not be sufficient to distinguish between isomers. The structural confirmation of impurities like Donepezil N-Oxide has been successfully achieved using a combination of LC-MS and NMR techniques. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a key analytical technique for the separation and identification of volatile organic compounds. researchgate.net While many donepezil impurities are non-volatile and better suited for LC-MS analysis, GC-MS plays a crucial role in identifying any volatile impurities or residual solvents that may be present from the manufacturing process. syn-c.com The combination of GC's high-resolution separation of volatile compounds and MS's specific detection provides a robust method for ensuring the purity of the drug substance from these types of contaminants. chemicea.com

Method Validation Parameters for this compound Quantification

To ensure that an analytical method for quantifying this compound is reliable, accurate, and reproducible, it must be thoroughly validated according to established guidelines. Key validation parameters include specificity, selectivity, linearity, and range.

Specificity and Selectivity in Impurity Detection

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. impactfactor.orgiyte.edu.tr Selectivity refers to the ability of the method to distinguish between the analyte and other substances in the sample. srce.hr In the context of this compound, a validated method must demonstrate that the peak corresponding to this impurity is well-resolved from the peaks of donepezil and other potential impurities. impactfactor.orgmdpi.com This is typically achieved by developing a chromatographic method with sufficient resolution. impactfactor.org Forced degradation studies are also used to demonstrate specificity, ensuring that the method can separate the main drug from its degradation products. impactfactor.org Chromatograms from these studies should show no interference at the retention time of the analyte of interest. iyte.edu.tr

Linearity and Range Determination for this compound

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. iyte.edu.trijpar.com The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. ijpar.comresearchgate.net

For the quantification of this compound, a calibration curve is constructed by plotting the peak area response against a series of known concentrations of the impurity standard. mdpi.comrjptonline.org The linearity is then evaluated by statistical methods, such as calculating the correlation coefficient (r) or the coefficient of determination (r²), which should be close to 1. rjptonline.orgnih.govjyoungpharm.org

Table 1: Representative Linearity Data for an Analytical Method

| Parameter | Result |

|---|---|

| Linearity Range | 2-20 µg/mL ijpar.com |

Table 2: Linearity Data from a Study on Donepezil

| Concentration (µg/mL) | Mean Peak Area |

|---|---|

| 25 | 638.8 |

| 50 | 1276.5 |

| 75 | 1914.3 |

| 100 | 2552.1 |

| 125 | 3190.0 |

This is a representative table based on typical linearity studies and does not reflect specific data for this compound. iyte.edu.tr

Precision and Accuracy Assessment for Analytical Methods

Precision and accuracy are two fundamental parameters in the validation of any analytical method. They ensure that the method is reliable and provides results that are both reproducible and close to the true value.

Precision of an analytical method is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) for a series of measurements. Precision is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.

Repeatability (Intra-assay Precision): This assesses the precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-assay Precision): This evaluates the precision within the same laboratory but on different days, with different analysts, or on different equipment.

Reproducibility: This measures the precision between different laboratories.

Accuracy of an analytical method is the closeness of the test results obtained by that method to the true value. It is often determined by recovery studies, where a known amount of the impurity is spiked into a sample matrix and the percentage of the spiked amount that is detected (% recovery) is calculated.

Several studies have reported the validation of HPLC and UPLC methods for the determination of Donepezil and its impurities. healthinformaticsjournal.comjournalcra.com These methods have been shown to be precise and accurate for the quantification of a range of Donepezil impurities. While specific data for this compound is not singled out, the following tables represent typical precision and accuracy results for a set of Donepezil impurities, which would be expected to include this compound.

Table 1: Representative Precision Data for the Analysis of Donepezil Impurities by HPLC/UPLC

| Impurity | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6) |

| Impurity A | 0.3 | 0.5 |

| Impurity B | 0.1 | 0.4 |

| Impurity C | 3.6 | 4.0 |

| Impurity D | 0.2 | 0.3 |

| Impurity E | 0.2 | 0.4 |

Data is illustrative and compiled from various sources. rjptonline.org

Table 2: Representative Accuracy (Recovery) Data for the Analysis of Donepezil Impurities by HPLC/UPLC

| Impurity | Spiked Level | % Recovery |

| Impurity A | 50% | 98.5 |

| 100% | 99.2 | |

| 150% | 100.1 | |

| Impurity B | 50% | 99.0 |

| 100% | 99.5 | |

| 150% | 100.5 | |

| Impurity C | 50% | 97.8 |

| 100% | 98.5 | |

| 150% | 99.3 | |

| Impurity D | 50% | 98.9 |

| 100% | 99.4 | |

| 150% | 100.3 | |

| Impurity E | 50% | 98.2 |

| 100% | 99.1 | |

| 150% | 99.9 |

Data is illustrative and compiled from various sources demonstrating typical recovery rates. rjptonline.orgmdpi.com

Robustness and Ruggedness Testing of Analytical Procedures

Robustness and ruggedness are critical attributes of an analytical method that demonstrate its reliability for routine use.

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters. ich.org It provides an indication of the method's reliability during normal usage. Robustness testing is typically performed during the development phase of the analytical method. For an HPLC/UPLC method, robustness is evaluated by intentionally varying parameters such as:

Flow rate of the mobile phase

Column temperature

Wavelength of detection

pH of the mobile phase buffer

Composition of the mobile phase

The effect of these variations on the analytical results, such as retention time, peak area, and resolution between peaks, is then assessed. The method is considered robust if the results remain within acceptable limits despite these small changes.

Ruggedness , often considered as part of intermediate precision, is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days. americanpharmaceuticalreview.com A rugged method will produce consistent results when used by different personnel and on different equipment, demonstrating its transferability.

Validation studies for analytical methods used to quantify Donepezil impurities demonstrate good robustness and ruggedness. journalcra.comrjptonline.org The methods are shown to be reliable under slightly varied conditions, ensuring consistent performance in a quality control environment.

Table 3: Representative Robustness Testing Parameters and Acceptance Criteria for HPLC/UPLC Analysis of Donepezil Impurities

| Parameter | Variation | Acceptance Criteria |

| Flow Rate | ± 0.1 mL/min | %RSD of peak area < 5.0%; Resolution between critical peaks > 2.0 |

| Column Temperature | ± 5 °C | %RSD of peak area < 5.0%; Retention time shift within acceptable limits |

| Wavelength | ± 2 nm | %RSD of peak area < 5.0% |

| Mobile Phase pH | ± 0.2 units | %RSD of peak area < 5.0%; Resolution between critical peaks > 2.0 |

| Mobile Phase Composition | ± 2% organic | %RSD of peak area < 5.0%; Resolution between critical peaks > 2.0 |

Data is illustrative and based on typical robustness study designs. rjptonline.orgich.org

Isolation and Structural Elucidation of Donepezil Impurity 7

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, mandated by regulatory bodies worldwide to ensure the safety and efficacy of the final drug product. Donepezil (B133215), a reversible inhibitor of the enzyme acetylcholinesterase, is widely used for the treatment of Alzheimer's disease. During its synthesis and storage, various related substances or impurities can form. One such impurity, designated as Donepezil Impurity 7, requires thorough characterization to establish appropriate control strategies. This involves its isolation from the API matrix and the definitive determination of its chemical structure through a combination of advanced analytical techniques.

Impurity Profiling and Stability Indicating Methods for Donepezil Formulations

Development of Stability-Indicating Analytical Methods for Donepezil (B133215) and its Impurities

The development of stability-indicating analytical methods is crucial for separating and quantifying Donepezil and its impurities, ensuring that the analytical procedure can accurately measure the drug substance in the presence of its degradation products. researchgate.netoaji.net High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques employed for this purpose. healthinformaticsjournal.comrjptonline.org

Several studies have focused on developing and validating robust HPLC and UPLC methods. impactfactor.orgjournalcra.comresearcher.life These methods are designed to be specific, precise, accurate, and linear over a range of concentrations. A key aspect of a stability-indicating method is its ability to resolve the main drug peak from all potential impurities and degradation products. chalcogen.ronih.gov

For instance, a reverse-phase HPLC (RP-HPLC) method might utilize a C18 or C8 column with a mobile phase consisting of a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). oaji.netresearchgate.net Gradient elution is often preferred over isocratic elution to achieve optimal separation of a wide range of impurities with different polarities. nih.gov The detection wavelength is typically set at a value where Donepezil and its impurities exhibit significant absorbance, such as 268 nm, 270 nm, or 286 nm. oaji.netchalcogen.ronih.gov

UPLC methods offer advantages over traditional HPLC, including shorter run times, better resolution, and lower solvent consumption. journalcra.comjournalcra.com A validated UPLC method for Donepezil and its eight potential impurities utilized a C18 column and a gradient mobile phase of trifluoroacetic acid, acetonitrile, and methanol, with UV detection at 286 nm. impactfactor.orgjournalcra.comresearcher.life The specificity of these methods is confirmed through forced degradation studies, which demonstrate that no interfering peaks from degradation products co-elute with the main Donepezil peak or any of the specified impurities. rjptonline.orgchalcogen.ro

Table 1: Example of Chromatographic Conditions for Stability-Indicating Analysis

| Parameter | HPLC Method | UPLC Method |

|---|---|---|

| Column | Uptisphere ODB C-18, 250 mm x 4.6 mm, 5 µm nih.gov | Waters Acquity C18, 50 mm x 2.1mm, 1.7µm journalcra.comresearcher.life |

| Mobile Phase | Gradient of phosphate (B84403) buffer (pH 3.67) and methanol nih.gov | Gradient of trifluoroacetic acid, acetonitrile, and methanol journalcra.comresearcher.life |

| Flow Rate | 1.0 mL/min | Not Specified |

| Detection | UV at 270 nm nih.gov | UV at 286 nm journalcra.comresearcher.life |

| Column Temp. | 35°C | Not Specified |

Application of Impurity Profiling in Donepezil Drug Substance and Product Analysis

Impurity profiling is the process of identifying and quantifying the various impurities present in a drug substance and its final formulated product. healthinformaticsjournal.comresearchgate.net This is essential for controlling the quality and safety of the final drug product. healthinformaticsjournal.com The stability-indicating methods developed are applied to analyze batches of Donepezil drug substance and finished tablets to ensure that the levels of all impurities are within the acceptable limits set by regulatory authorities. google.comhpra.ie

The impurity profile of Donepezil can include process-related impurities, which are by-products formed during the synthesis of the active pharmaceutical ingredient (API), and degradation products that form during storage or upon exposure to stress conditions. Regulatory guidelines often require that any impurity present above a certain threshold (e.g., 0.1%) be identified and characterized. google.com

For Donepezil, various impurities have been identified and characterized using techniques like HPLC coupled with mass spectrometry (LC-MS). google.comscielo.br This allows for the determination of the molecular weight and fragmentation patterns of the impurities, aiding in their structural elucidation. The application of these analytical methods ensures that the dissolution and impurity profiles of generic Donepezil products are comparable to the reference product. hpra.ie The management of process impurities is greatly enhanced by understanding their chemical structures and the parameters that influence their formation. google.com

Monitoring Donepezil Impurity 7 during Forced Degradation Studies

Forced degradation studies, or stress testing, are a regulatory requirement to understand the intrinsic stability of a drug substance and to identify potential degradation products. scielo.br These studies involve subjecting the drug to harsh conditions such as acid and base hydrolysis, oxidation, heat, and light. researchgate.netscielo.br By monitoring the formation of impurities under these conditions, the degradation pathways of the drug can be elucidated. nih.gov

In the case of Donepezil, it has been shown to be susceptible to degradation under both acidic and alkaline conditions. scielo.br One study subjected Donepezil solutions to various stress conditions, including 2 mol/L HCl and 2 mol/L NaOH at 70°C. scielo.br Under alkaline stress, several degradation products, designated as DP6, DP7, and DP8, were detected.

The formation of this compound (DP7) was observed specifically under alkaline stress conditions. scielo.br Interestingly, the amount of DP7 was found to initially increase and then decrease over time, suggesting that it may be an intermediate degradation product that further degrades into other compounds. scielo.br For example, in one study, the amount of DP7 detected was 0.41% after 30 minutes, which then decreased to 0.18% after 2 hours. scielo.brresearchgate.net This highlights the importance of time-course monitoring in forced degradation studies.

Table 2: Formation of this compound (DP7) under Alkaline Stress (2 mol/L NaOH at 70°C)

| Time | Percentage of DP7 Detected |

|---|---|

| 30 min | 0.41% scielo.brresearchgate.net |

| 1 hour | 0.31% scielo.brresearchgate.net |

| 2 hours | 0.18% scielo.brresearchgate.net |

These studies are critical for developing stable formulations and establishing appropriate storage conditions and shelf-life for the drug product.

Reference Standards and Material Traceability for this compound

Accurate quantification of impurities like this compound relies on the availability of high-purity reference standards. pharmaceutical-technology.comalfa-chemistry.com A reference standard is a highly characterized material that is used as a benchmark for quantitative and qualitative analysis. google.comeurofins.com For pharmaceutical impurities, these standards are essential for validating analytical methods and for the routine quality control of drug substances and products. synzeal.comaxios-research.com

The establishment of a reference standard involves its synthesis or isolation, purification, and extensive characterization to confirm its identity and purity. eurofins.com This characterization can include techniques such as NMR, mass spectrometry, and elemental analysis. The purity of the reference standard is critical, as it directly impacts the accuracy of the impurity quantification in the test samples. pharmaceutical-technology.com

Traceability is a key concept in the world of reference materials. who.int It refers to the property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty. who.int Pharmaceutical secondary reference standards, which are often used in routine quality control, must be traceable to primary standards, such as those provided by pharmacopeias (e.g., USP) or national metrology institutes. pharmaceutical-technology.comwho.int This ensures the consistency and comparability of analytical results across different laboratories and over time. Several suppliers offer certified reference materials for Donepezil impurities, which come with a certificate of analysis detailing their identity, purity, and traceability. alfa-chemistry.comsynzeal.com

Regulatory Science and Donepezil Impurity Control Strategies

International Harmonization Council (ICH) Guidelines on Impurities (Q3A, Q3B)

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed guidelines that are recognized and implemented globally. The primary guidelines addressing impurities in new drug substances and products are ICH Q3A(R2) and ICH Q3B(R2), respectively. premier-research.com

ICH Q3A(R2): Impurities in New Drug Substances This guideline pertains to the control of impurities that are produced during the manufacturing process of the active pharmaceutical ingredient (API), in this case, donepezil (B133215). premier-research.comich.org It outlines the thresholds for reporting, identifying, and qualifying impurities. ich.org

ICH Q3B(R2): Impurities in New Drug Products This guideline focuses on degradation products that may form during the manufacturing of the final dosage form or during storage. premier-research.comeuropa.eu It also establishes thresholds for reporting, identification, and qualification of these degradation products. europa.eu

These guidelines provide a framework for setting acceptance criteria for impurities and are crucial for regulatory submissions. ich.orgeuropa.eu They apply to new drug substances and products developed from chemically synthesized new drug substances. ich.org

The identification threshold is a critical parameter in the ICH guidelines. It is the limit above which an impurity must be identified. uspnf.compharmagrowthhub.com If an impurity is present at a concentration exceeding this threshold, its chemical structure must be determined. pharmagrowthhub.com This has significant implications for research and development:

Analytical Method Development: Analytical procedures must be capable of detecting and quantifying impurities at or below the identification threshold. ikev.org The Limit of Quantitation (LOQ) of the method should be at or below the reporting threshold, which in turn is lower than the identification threshold. pharmagrowthhub.com

Structural Elucidation: When an unknown impurity exceeds the identification threshold, significant resources must be allocated to determine its structure using techniques like NMR and mass spectrometry. healthinformaticsjournal.com

Safety Assessment: Once an impurity is identified, its potential toxicity must be assessed. ich.org If the impurity level exceeds the qualification threshold, further safety studies may be required. ich.org The qualification process involves acquiring and evaluating data to establish the biological safety of an individual impurity. ich.org

The identification thresholds are linked to the maximum daily dose (MDD) of the drug. americanpharmaceuticalreview.com For instance, for a drug with an MDD between 10 mg and 2 g, the identification threshold for a degradation product is 0.2% or 2 mg Total Daily Intake (TDI), whichever is lower. ikev.org

The reporting threshold is the level at which an impurity must be reported in a certificate of analysis or other regulatory documentation. pharmagrowthhub.com Any impurity present above this threshold must be quantified and documented. ich.org Like the identification threshold, the reporting threshold is also dependent on the MDD of the drug. pharmagrowthhub.com

For donepezil, the specific reporting threshold for Impurity 7 would be determined based on the final dosage and the applicable ICH guideline (Q3A or Q3B). For example, according to ICH Q3A, for a drug substance with an MDD of ≤ 2 grams/day, the reporting threshold is 0.05%. pharmagrowthhub.com For an MDD > 2 grams/day, it is 0.03%. pharmagrowthhub.com

Interactive Data Table: ICH Thresholds for Impurities in New Drug Substances (Q3A)

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI (whichever is lower) | 0.15% or 1.0 mg TDI (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Source: ICH Q3A(R2) Guideline ich.org

Interactive Data Table: ICH Thresholds for Degradation Products in New Drug Products (Q3B)

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| < 1 mg | 1.0% or 5 µg TDI | 1.0% or 5 µg TDI | 1.0% or 50 µg TDI |

| 1 mg - 10 mg | 0.5% or 20 µg TDI | 0.5% or 20 µg TDI | 0.5% or 200 µg TDI |

| > 10 mg - 100 mg | 0.2% or 1 mg TDI | 0.2% or 2 mg TDI | 0.5% or 2 mg TDI |

| > 100 mg - 2 g | 0.2% or 2 mg TDI | 0.2% or 3 mg TDI | 0.2% or 3 mg TDI |

| > 2 g | 0.10% | 0.15% | 0.15% |

Source: ICH Q3B(R2) Guideline europa.eugmpinsiders.com

Research Implications of Identification Thresholds for Impurities

United States Pharmacopeia (USP) and European Pharmacopoeia (EP) Monographs for Donepezil Impurity Analysis

The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official public standards for medicines and other articles. Their monographs for donepezil and its dosage forms include tests for the control of impurities.

The USP monograph for Donepezil Hydrochloride Tablets specifies a liquid chromatography (LC) method for the analysis of organic impurities. drugfuture.com The EP also provides monographs that detail analytical methods for identifying and quantifying impurities in donepezil.

Both the USP and EP provide detailed procedures for the analysis of donepezil and its impurities, often utilizing High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC). drugfuture.comglsciences.com

USP Procedure: The USP monograph for Donepezil Hydrochloride Tablets has undergone revisions, including updates to the organic impurities procedure. uspnf.com The method typically specifies a C18 column and a gradient elution system with UV detection. drugfuture.comwaters.com

EP Procedure: The EP also outlines specific chromatographic conditions for the separation and quantification of donepezil impurities.

While both pharmacopoeias aim to ensure drug quality, there can be differences in their methodologies, such as the choice of column, mobile phase composition, and gradient profiles. These differences can sometimes lead to variations in the impurity profiles detected. Harmonization efforts aim to align these procedures to ensure consistent quality standards across different regions.

Research on Impurity Control Strategies in Donepezil Manufacturing

Controlling the formation of impurities during the manufacturing process is a key objective. Research focuses on understanding the formation pathways of impurities and optimizing the manufacturing process to minimize their levels.

The formation of impurities in the synthesis of donepezil can be influenced by various factors, including reaction conditions, raw material quality, and purification methods. google.com Research into process optimization for donepezil has explored several strategies to minimize impurity formation:

Modified Reduction Step: One approach involves modifying the reduction step in the synthesis. By using milder reaction conditions, such as lower pressure and temperature, the formation of certain impurities can be significantly reduced. google.com

Use of Ionic Compounds: The use of ionic compounds as inert substances can help control the pH of the reaction mixture, thereby minimizing the formation of pH-sensitive impurities and potentially enhancing the reaction rate. google.com

Alternative Synthetic Pathways: Researchers have investigated more eco-friendly synthetic routes for donepezil precursors to improve yields and reduce waste and byproducts. nih.gov

Purification Techniques: Advanced purification techniques, such as crystallization using specific solvent systems, can be employed to effectively remove impurities from the final product. google.com

Forced degradation studies are also a critical tool in understanding impurity formation. By subjecting donepezil to stress conditions such as acid, base, oxidation, heat, and light, potential degradation products can be identified, and the stability of the drug can be assessed. This information is vital for developing robust manufacturing processes and appropriate storage conditions to control impurity levels throughout the product's shelf life.

Role of Impurity Profiling in Quality Assurance and Control

The meticulous identification, quantification, and control of impurities are cornerstones of modern pharmaceutical quality assurance (QA) and quality control (QC). Impurity profiling—the comprehensive process of describing the identified and unidentified impurities in a drug substance—is not merely a regulatory hurdle but a fundamental scientific practice to ensure the quality, safety, and efficacy of a final drug product. numberanalytics.comijcrt.org In the manufacturing of Donepezil, an active pharmaceutical ingredient (API) used in the management of Alzheimer's disease, impurity profiling serves as a critical tool for maintaining batch-to-batch consistency and adhering to stringent global regulatory standards.

The International Council for Harmonisation (ICH) has established guidelines, notably Q3A(R2) for impurities in new drug substances and Q3B(R2) for impurities in new drug products, that mandate the characterization of any impurity present above a 0.10% threshold. numberanalytics.comijcrt.orgkymos.com This requirement drives the entire quality control strategy, necessitating the development of highly sensitive and specific analytical methods capable of detecting and quantifying minute amounts of process-related impurities and degradation products. ijcrt.org

For Donepezil, a newly identified compound, designated as "Donepezil Impurity 7," serves as a key example of this principle in action. The isolation and characterization of such impurities are vital for their use as reference markers in analytical testing. google.com By using a well-characterized standard of Impurity 7, QC laboratories can accurately identify its presence and ensure its level remains below the established safety thresholds in every batch of Donepezil released to the market. google.com This process is integral to the quality control release testing of the API. google.com

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique employed for the impurity profiling of Donepezil. healthinformaticsjournal.comhealthinformaticsjournal.com These chromatographic methods are developed to achieve clear separation between the main Donepezil peak and the peaks of its various impurities. The relative retention time (RRT)—the retention time of an impurity relative to the main API peak—is a critical parameter for identification. Research has identified several Donepezil impurities, including Impurity 7, and determined their RRTs to facilitate routine quality control. google.com

Table 1: HPLC-MS Characterization Data for Selected Donepezil Impurities

This table presents data on impurities identified during the manufacturing process of Donepezil, including their retention times relative to Donepezil, which is crucial for their identification in quality control analyses. google.com

| Impurity Name | Relative Retention Time (RRT) | Notes |

|---|---|---|

| Impurity 5 | 1.08 ± 0.01 | Previously uncharacterized impurity. google.com |

| Impurity 6 | 1.10 ± 0.01 and 1.12 ± 0.01 | Exists as two diastereoisomers with distinct RRTs. google.com |

| This compound | 1.07 ± 0.02 | Exists as two diastereoisomers; previously uncharacterized. google.com |

Beyond process-related impurities, understanding the degradation pathways of a drug is another critical aspect of quality control. Forced degradation studies, which expose the drug substance to harsh conditions like acid, base, oxidation, heat, and light, are performed to identify potential degradation products that could form during storage. scielo.brresearchgate.net These studies are essential for developing stability-indicating analytical methods—methods that can separate the drug from its degradation products. doaj.orgchalcogen.ro

In studies on Donepezil, significant degradation was noted under alkaline and oxidative conditions. rjptonline.orgresearchgate.net A specific degradation product, also designated DP7, was observed to form under alkaline stress (2 mol L-1 NaOH at 70 °C). scielo.brresearchgate.net Interestingly, the concentration of this impurity was found to peak early and then decrease over time, suggesting it is an unstable intermediate that further degrades into other products. scielo.brresearchgate.net This detailed profiling informs the establishment of appropriate storage conditions and shelf-life for the drug product.

Table 2: Donepezil Degradation Profile Under Alkaline Stress

This table details the formation and subsequent decline of a degradation product (DP7) when Donepezil is subjected to alkaline stress, demonstrating the impurity's transient nature. scielo.brresearchgate.net

| Time Point | Amount of DP7 Detected (%) | Stress Condition |

|---|---|---|

| 30 minutes | 0.41% | 2 mol L-1 NaOH at 70 °C |

| 1 hour | 0.31% | |

| 2 hours | 0.18% |

Future Research Directions and Unresolved Challenges

Development of Novel Analytical Techniques for Trace-Level Donepezil (B133215) Impurity 7 Detection

The detection and quantification of impurities at very low levels present a significant analytical challenge. google.com Current methods for analyzing Donepezil and its related substances often rely on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). researchgate.nethealthinformaticsjournal.com Several studies have successfully developed and validated HPLC and UPLC methods capable of separating Donepezil from its various impurities, with detection limits often in the 0.05% to 0.2% range. researchgate.net

However, the future necessitates the development of even more sensitive and selective analytical techniques. The goal is to detect and quantify Donepezil Impurity 7 at trace levels that may be currently undetectable yet potentially relevant from a toxicological or stability standpoint.

Future research should focus on:

Advanced Hyphenated Techniques: The expanded use of Liquid Chromatography-Mass Spectrometry (LC-MS) and UPLC coupled with high-resolution mass spectrometry (UPLC-HRMS) offers a path to lower detection and quantification limits. researchgate.netdoaj.org Methods compatible with LC-MS are particularly valuable as they provide structural information, aiding in the unambiguous identification of trace impurities. researchgate.netrjptonline.org

Novel Stationary Phases: Research into new chromatographic column technologies and stationary phases could provide enhanced resolution and selectivity for Donepezil and its impurities, allowing for better separation of Impurity 7 from the parent drug and other closely related compounds. healthinformaticsjournal.com

Sensitive Detector Technologies: Exploring alternative detector technologies beyond standard UV detection, such as charged aerosol detectors (CAD) or electrochemical detectors, could offer improved sensitivity for non-chromophoric impurities or those present at exceptionally low concentrations.

A summary of current and developing analytical methodologies is presented below.

| Technique | Application in Donepezil Analysis | Potential for Impurity 7 Trace Detection |

| RP-HPLC | Widely used for routine quality control and impurity profiling. healthinformaticsjournal.com | Limited by sensitivity for trace levels; resolution can be a challenge for closely eluting impurities. healthinformaticsjournal.com |

| RP-UPLC | Offers faster analysis times and improved resolution compared to HPLC. researchgate.netimpactfactor.org | Enhanced sensitivity and efficiency, making it suitable for detecting impurities at lower levels (e.g., <0.1%). rjptonline.org |

| LC-MS/MS | Used for structural elucidation and quantification, especially in complex matrices like plasma. lcms.cz Provides high selectivity and sensitivity for targeted impurity analysis. doaj.org | High potential for definitive identification and quantification of Impurity 7 at trace levels, surpassing traditional chromatographic methods. researchgate.net |

In-depth Mechanistic Studies of this compound Degradation Pathways

Understanding the formation and degradation of impurities is fundamental to ensuring drug stability. Forced degradation studies are essential for elucidating the pathways through which impurities are formed and for developing stability-indicating analytical methods. doaj.orgrjptonline.org

Studies on Donepezil have shown it is susceptible to degradation, particularly under alkaline and oxidative stress conditions. impactfactor.orgscielo.br Research has identified several degradation products, sometimes labeled numerically (e.g., DP7, DP8), under these conditions. scielo.brresearchgate.net One study specifically noted the behavior of a degradation product, DP7, which formed and then decreased over time in an alkaline medium, suggesting it is an unstable intermediate that degrades further. scielo.br

Unresolved challenges and future research directions include:

Complete Elucidation: While the formation of Impurity 7 as a degradation product has been observed, its complete degradation pathway remains to be fully mapped. scielo.br Future studies should aim to identify the subsequent products formed from the degradation of Impurity 7.

Kinetic Modeling: Developing kinetic models for the formation and degradation of Impurity 7 would allow for a predictive understanding of its behavior under various storage and stress conditions.

Isolating and Characterizing Degradants: Isolating the degradation products of Impurity 7 using techniques like preparative HPLC and characterizing their structures with NMR, IR, and MS is crucial for a complete mechanistic understanding. researchgate.net

The table below summarizes findings from a forced degradation study relevant to a Donepezil degradation product (DP7).

| Stress Condition (at 70°C) | Observation | Finding for Degradation Product 7 (DP7) |

| 2 mol L⁻¹ HCl | Drug degradation observed. scielo.brresearchgate.net | Two primary degradation products formed. scielo.br |

| 2 mol L⁻¹ NaOH | Donepezil shows lower stability than in acid. scielo.brresearchgate.net | DP7 amount was 0.41% at 30 min, decreasing to 0.18% at 2 hours, suggesting it is an unstable intermediate. scielo.brresearchgate.net |

| Water | Donepezil remained stable. scielo.brresearchgate.net | No degradation products detected. scielo.br |

| 3% H₂O₂ (at room temp) | 90.22% drug recovery, but no degradation products were detected by the method used. scielo.br | Suggests minor amounts of degradation products may form. scielo.br |

Green Chemistry Approaches for Donepezil Synthesis to Mitigate Impurity Formation

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Applying these principles to the synthesis of Donepezil can lead to more efficient reactions, less waste, and a reduction in the formation of process-related impurities. nih.govd-nb.info

Recent research has explored more sustainable synthetic routes for Donepezil and its precursors. mdpi.comnih.gov These efforts focus on improving reaction yields and selectivity, which directly correlates with minimizing the co-production of impurities. nih.gov

Future research in this area should focus on:

Heterogeneous Catalysis: Expanding the use of recyclable, solid-phase catalysts, such as basic resins (e.g., Amberlyst A-26), can replace homogeneous catalysts that are often difficult to remove completely, thus preventing them from becoming impurities. nih.gov

Continuous-Flow Synthesis: Sequential-flow systems offer precise control over reaction conditions (temperature, pressure, residence time), which can maximize the yield of the desired product and minimize the formation of by-products. d-nb.infonih.gov An atom-economical sequential-flow synthesis of Donepezil has been developed, highlighting a sustainable strategy where water is the only byproduct. d-nb.infonih.gov

Alternative Energy Sources: The use of alternative energy sources like microwave (MW) or ultrasound (US) assistance can improve reaction rates and yields, potentially leading to cleaner reaction profiles with fewer impurities. researchgate.netnih.gov

Advanced Computational Chemistry for Predicting this compound Formation and Stability

Computational chemistry and molecular modeling are powerful tools for predicting the properties and behavior of molecules, including pharmaceutical impurities. mdpi.comresearchgate.net Techniques like Density Functional Theory (DFT) can be used to calculate molecular structures, energies, and reactivity, providing insights into the likely pathways of impurity formation and the relative stability of different compounds. mdpi.comresearchgate.net

For Donepezil, computational studies have been employed to understand its interactions with other molecules and to explore its conformational landscape and polymorphism. mdpi.comresearchgate.net This same approach can be extended to its impurities.

Future applications of computational chemistry in this context include:

Reaction Pathway Modeling: Simulating the reaction steps in Donepezil synthesis to identify the transition states and energy barriers leading to the formation of Impurity 7. This can help chemists modify reaction conditions to disfavor these pathways.

Stability Prediction: Calculating the thermodynamic stability of Impurity 7 and its potential degradants. This can help predict its shelf-life and identify the most likely degradation products, corroborating experimental forced degradation studies. researchgate.net

Spectroscopic Prediction: Calculating theoretical NMR or IR spectra for proposed impurity structures to aid in their identification and characterization when compared with experimental data. mdpi.com

Comprehensive Studies on Impurity Carryover and Interaction in Complex Formulations

Key unresolved challenges that require further study are:

Impurity Fate Analysis: Determining the "purge factor" or the extent to which Impurity 7 is removed or carried over through the final steps of API purification and drug product manufacturing. lhasalimited.org

API-Excipient Interaction Studies: Conducting systematic studies where Impurity 7 is intentionally added to mixtures of Donepezil and various common excipients. These mixtures would then be subjected to stress conditions to determine if any interactions occur that compromise stability. lhasalimited.org

Impact on Product Performance: Assessing whether the presence of Impurity 7, even at acceptable levels, has any impact on the physical or chemical properties of the final dosage form, such as dissolution rate or physical appearance over time.

Addressing these challenges is crucial for developing a robust control strategy and ensuring the long-term quality and safety of Donepezil formulations. nih.govlcms.cz

Q & A

Q. How can an in vitro–in vivo correlation (IVIVC) model be applied to study this compound’s pharmacokinetic behavior?

- Methodology : A Level A IVIVC model, as demonstrated for donepezil formulations, involves varying control factors (e.g., lactose and HPMC percentages) to simulate dissolution profiles. Response factors like 1/V_max_in vitro (inverse of maximum dissolution rate) are correlated with in vivo absorption data. Experimental designs (e.g., factorial DoE) help identify critical factors affecting impurity release kinetics .

Q. What strategies resolve discrepancies in impurity quantification across analytical batches?

- Methodology :

- Validation : Perform inter-laboratory cross-validation using reference standards (e.g., USP/EP-compliant impurities) to confirm method robustness .

- Data Normalization : Apply correction factors (e.g., 0.51–1.39 for impurities I–VIII) to adjust for detector response variability .

- Statistical Analysis : Use ANOVA to evaluate batch-to-batch variability in impurity content, ensuring results align with regulatory thresholds (e.g., ≤0.3% total impurities) .

Q. How are Design of Experiments (DoE) principles applied to optimize impurity profiling studies?

- Methodology :

- Factor Selection : Fixed factors (e.g., 3.91% donepezil hydrochloride) and control factors (e.g., lactose, HPMC concentrations) are varied to assess their impact on impurity formation.

- Response Surface Modeling : Tools like extended DoE-IVIVC models predict impurity levels under different formulation conditions, enabling risk-based quality control .

Methodological Best Practices

Q. What are the key considerations for validating an HPLC method to quantify this compound?

- Parameters :

- Specificity : Ensure baseline separation between impurity peaks using photodiode array (PDA) detection at 271 nm .

- Linearity : Establish calibration curves across 50–150% of the target concentration (R² ≥ 0.995) .

- Accuracy/Precision : Spike recovery studies (e.g., 80–120% recovery) and repeatability tests (RSD ≤ 2.0%) are mandatory .

Q. How should researchers report impurity data to meet IUPAC transparency standards?

- Guidelines :

- Machine-Readable Formats : Provide raw chromatographic data in supplementary materials for independent verification .

- Error Reporting : Document corrections for detector drift or column degradation in metadata .

- Contextualization : Compare impurity levels against pharmacopeial limits and prior studies to highlight clinical relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.